3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
CAS No.: 1115562-41-8
Cat. No.: VC7400920
Molecular Formula: C25H21FN2O3S2
Molecular Weight: 480.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115562-41-8 |
|---|---|
| Molecular Formula | C25H21FN2O3S2 |
| Molecular Weight | 480.57 |
| IUPAC Name | [3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C25H21FN2O3S2/c1-15-8-13-19(14-16(15)2)28-25-24(33(30,31)20-6-4-3-5-7-20)21(27)23(32-25)22(29)17-9-11-18(26)12-10-17/h3-14,28H,27H2,1-2H3 |
| Standard InChI Key | KHUZBPSWYAJIRL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4)C |
Introduction
Synthesis of Thiophene Derivatives
Thiophene derivatives can be synthesized through various methods, often involving cyclization reactions. For instance, a novel procedure for constructing fully substituted thiophene-2,4-diamines uses tertiary thioamides, which undergo self-condensation in the presence of iodine and potassium carbonate . Another approach involves the use of indium and rhodium catalysts to promote the production of intricate thiophene derivatives with high regioselectivity .
Synthesis Methods:
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Tertiary Thioamides Method: This involves the self-condensation of thioacetomorpholides to form 3,5-diarylthiophene-2,4-diamine derivatives under mild conditions .
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Indium and Rhodium Catalysis: These metals facilitate the synthesis of complex thiophene frameworks by offering high regioselectivity and accommodating a wide range of functional groups .
Biological Activities of Thiophene Derivatives
Thiophene derivatives have been explored for their biological activities, including antiviral and anticancer properties. For example, some thiophene derivatives have shown antiviral activity in the micromolar range . Additionally, di-alkyl thiophene derivatives have been found to inhibit RNA, indicating potential applications in RNA-targeting therapies .
Biological Activities:
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Antiviral Activity: Thiophene scaffolds have been identified as promising hits for antiviral compounds .
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RNA Inhibition: Di-alkyl thiophene derivatives can inhibit single and double-strand RNA .
Structural Features and Potential Applications
The structural complexity of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine suggests potential applications in medicinal chemistry, particularly in drug design. The presence of a benzenesulfonyl group and a 4-fluorobenzoyl moiety may contribute to its biological activity, as these groups are often associated with enhanced pharmacological properties.
Structural Features:
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Benzenesulfonyl Group: Known for its role in enhancing drug-like properties.
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4-Fluorobenzoyl Moiety: Often used in drug design to improve bioavailability and activity.
Future Research Directions:
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Synthesis Optimization: Developing efficient synthesis methods for this compound.
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Biological Activity Screening: Investigating its potential biological activities, such as antiviral or anticancer effects.
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